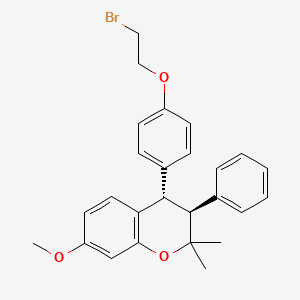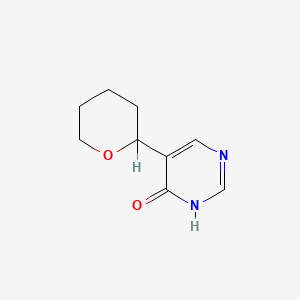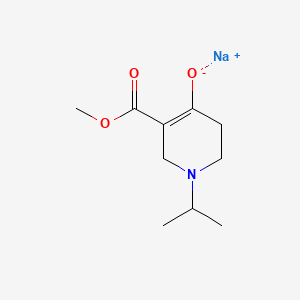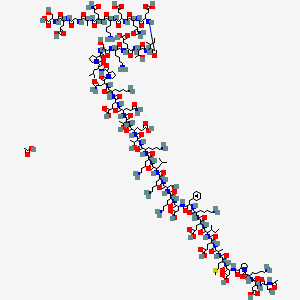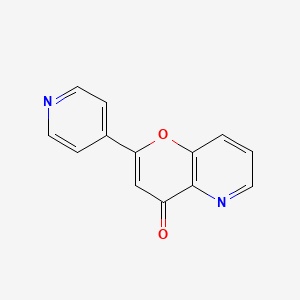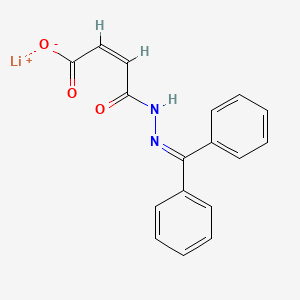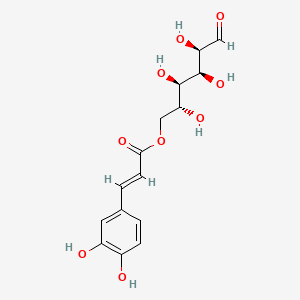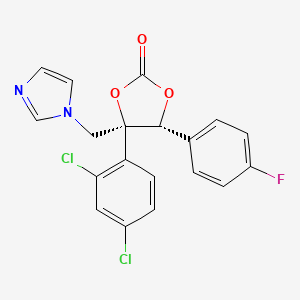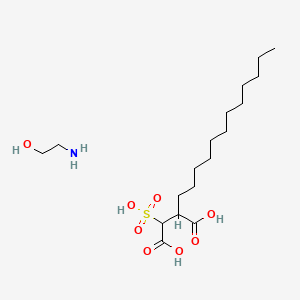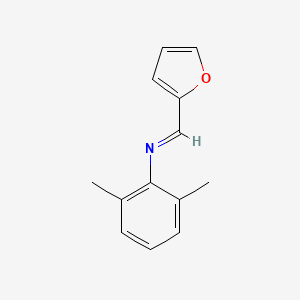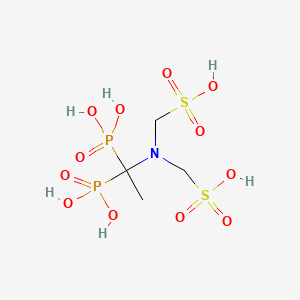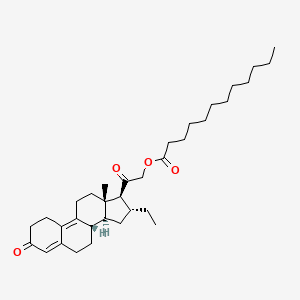
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate is a synthetic steroid compound It is characterized by its complex structure, which includes multiple rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate involves multiple steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of ester bonds, particularly the laurate ester.
Ethylation: Addition of ethyl groups to the steroid backbone.
Cyclization: Formation of the characteristic ring structures.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include modified steroids with different functional groups, which can be further used in various applications.
Applications De Recherche Scientifique
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex steroid compounds.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and hormonal activities.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mécanisme D'action
The mechanism of action of 16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate involves its interaction with specific molecular targets, such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include hormone signaling and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17alpha-Acetoxy-19-norpregna-4,9-diene-3,20-dione
- 16alpha-Methyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione
Uniqueness
16alpha-Ethyl-21-hydroxy-19-norpregna-4,9-diene-3,20-dione laurate is unique due to its specific ethyl and laurate groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
85391-73-7 |
|---|---|
Formule moléculaire |
C34H52O4 |
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
[2-[(8S,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dodecanoate |
InChI |
InChI=1S/C34H52O4/c1-4-6-7-8-9-10-11-12-13-14-32(37)38-23-31(36)33-24(5-2)22-30-29-17-15-25-21-26(35)16-18-27(25)28(29)19-20-34(30,33)3/h21,24,29-30,33H,4-20,22-23H2,1-3H3/t24-,29-,30+,33-,34+/m1/s1 |
Clé InChI |
YKMPUMBCRKUJRK-ODMVDYRZSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)CC |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(=O)C1C(CC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



